3-[(3-Phenylpropoxy)methyl]piperidine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives can involve several strategies, including cyclization reactions, Mannich reactions, and Michael additions. For instance, the synthesis of piperidine derivatives through the cyclization of acetylenic sulfones with beta and gamma-chloroamines is described, leading to various substituted piperidines . Another approach involves the Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and subsequent Mannich reaction to produce novel piperazine derivatives . These methods highlight the versatility of synthetic routes available for constructing the piperidine core and its derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often confirmed using techniques such as X-ray crystallography, NMR, and mass spectrometry. For example, the absolute configuration of a piperidine derivative was determined by X-ray crystallography of its hydrobromide salt . Additionally, DFT calculations and Hirshfeld surface analysis have been used to study the molecular geometry and intermolecular interactions of piperidine derivatives . These analyses provide insights into the three-dimensional arrangement of atoms within the molecules and their potential interactions in the solid state.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including reductions, substitutions, and transformations that lead to the formation of new compounds with potential pharmacological activities. For instance, the reduction of indolizidine derivatives led to the synthesis of several dendrobatid alkaloids . The chemical reactivity of the piperidine ring allows for the introduction of various functional groups, which can significantly alter the biological activity of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents can affect these properties and, consequently, the pharmacokinetic profile of the compounds. For example, the presence of electron-withdrawing or electron-donating groups can impact the acidity or basicity of the piperidine nitrogen, which in turn can affect the compound's reactivity and interaction with biological targets .
Scientific Research Applications
Chemical Properties and Synthesis
3-[(3-Phenylpropoxy)methyl]piperidine hydrochloride is part of a class of compounds that exhibit varied pharmacological effects. The synthesis and chemical properties of related piperidine derivatives have been well-documented. For instance, one study detailed the synthesis of a series of 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols through reactions between α-phenyl-β-piperidino-4-substituted propiophenones with Grignard reactants in ether. These hydrochlorides of aminopropanols appear as white crystalline substances and have been studied for their antibacterial and antioxidant properties. Some synthesized hydrochlorides demonstrated moderate antibacterial activity and high antioxidant activity, indicating their potential for medicinal use (Gasparyan et al., 2011).
Biological and Pharmacological Effects
Various piperidine derivatives have been synthesized and evaluated for their biological activities. For example, some derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine exhibited significant antidepressant and antianxiety activities in preclinical tests. These compounds reduced immobility times and showed significant antianxiety activity, underscoring their potential as therapeutic agents for mood disorders (Kumar et al., 2017).
Molecular Structure and Interactions
The molecular structure and interactions of related piperidine compounds have been explored in depth. For instance, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate was reported, showcasing the formation of H-bonded dimers in the crystal lattice, held together by C-H...π and C-H...O interactions. This detailed structural analysis provides insights into the molecular behavior of these compounds, which is crucial for understanding their interactions with biological targets (Khan et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-phenylpropoxymethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-6-14(7-3-1)9-5-11-17-13-15-8-4-10-16-12-15;/h1-3,6-7,15-16H,4-5,8-13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYQIKBLVJTDJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCCCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Phenylpropoxy)methyl]piperidine hydrochloride |
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